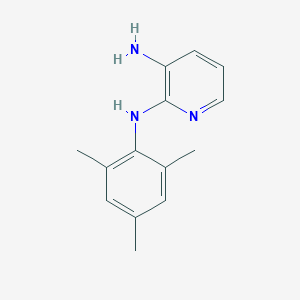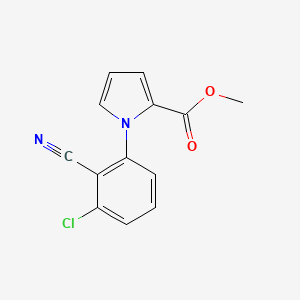
2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine is a chemical compound with the CAS Number: 444325-84-2 . It has a molecular weight of 227.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine is 1S/C14H17N3/c1-9-7-10(2)13(11(3)8-9)17-14-12(15)5-4-6-16-14/h4-8H,15H2,1-3H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine is a powder that is stored at room temperature . Unfortunately, the retrieved data does not provide more specific physical and chemical properties such as melting point, boiling point, and density.Applications De Recherche Scientifique
Chemistry and Properties of Related Compounds
2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine is a complex organic compound that may have properties and applications similar to other nitrogen-containing heterocyclic compounds. A review focusing on the chemistry of compounds containing pyridine units, such as 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlights the broad scope of their chemical reactivity, including preparation methods and the properties of their complexes. These compounds exhibit a range of important properties, from spectroscopic and magnetic to biological and electrochemical activities, suggesting potential areas of application for similar compounds (Boča, Jameson, & Linert, 2011).
Organic Synthesis and Catalysis
In the domain of organic synthesis and catalysis, heterocyclic N-oxide molecules, including pyridine derivatives, are notable for their versatility as synthetic intermediates and their significant biological importance. These compounds are integral in forming metal complexes, designing catalysts, and in asymmetric synthesis, as well as in medicinal applications, such as anticancer, antibacterial, and anti-inflammatory activities. This underlines the broader relevance of nitrogen-containing heterocycles in pharmaceutical development and organic chemistry (Li et al., 2019).
Optoelectronic Materials
The integration of pyridine and pyrimidine units into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. Quinazolines and pyrimidines, for example, have been researched for their potential in electronic devices, highlighting the value of nitrogen-containing heterocycles in the development of luminescent small molecules, electroluminescent properties, and as components in organic light-emitting diodes (OLEDs). These investigations suggest that similar compounds, like 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine, could have applications in the field of materials science, especially in the development of new optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-9-7-10(2)13(11(3)8-9)17-14-12(15)5-4-6-16-14/h4-8H,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUBFIZUCRYZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C(C=CC=N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2523905.png)
![Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2523907.png)
![ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate](/img/structure/B2523908.png)

![1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2523911.png)
![N-(5-((5-bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2523912.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2523915.png)
![1-(2-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2523916.png)
![4-(4-(tert-butyl)benzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2523917.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide](/img/structure/B2523919.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2523921.png)
![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2523924.png)